Tetradecane-6,9-dione

Description

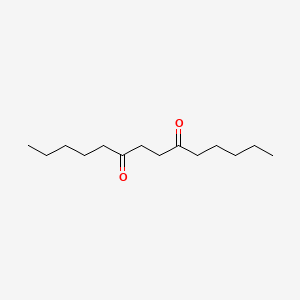

Tetradecane-6,9-dione (C₁₄H₂₆O₂) is a linear aliphatic diketone with ketone groups at positions 6 and 9 on a 14-carbon chain. Its molecular weight is approximately 226.36 g/mol. As a diketone, it exhibits typical carbonyl reactivity, including nucleophilic addition and condensation reactions. Aliphatic diketones like this compound are often utilized in industrial applications, such as polymer precursors, solvents, or intermediates in organic synthesis. Unlike aromatic or cyclic diketones, its linear structure confers distinct physical properties, including lower melting points and higher solubility in nonpolar solvents.

Properties

CAS No. |

22633-22-3 |

|---|---|

Molecular Formula |

C14H26O2 |

Molecular Weight |

226.35 g/mol |

IUPAC Name |

tetradecane-6,9-dione |

InChI |

InChI=1S/C14H26O2/c1-3-5-7-9-13(15)11-12-14(16)10-8-6-4-2/h3-12H2,1-2H3 |

InChI Key |

FNRBESAVUXLPQB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)CCC(=O)CCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetradecane-6,9-dione can be synthesized through various methods. One common approach involves the oxidation of tetradecane using strong oxidizing agents. Another method includes the condensation reactions of renewable feedstock levulinic acid with paraformaldehyde under neat conditions at 80°C, catalyzed by sulfuric acid and Amberlyst-H .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Tetradecane-6,9-dione undergoes several types of chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of carboxylic acids.

Reduction: Reduction reactions can convert the ketone groups to alcohols.

Substitution: The ketone groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted tetradecane derivatives depending on the nucleophile used.

Scientific Research Applications

Tetradecane-6,9-dione has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tetradecane-6,9-dione involves its interaction with various molecular targets. The ketone groups can form hydrogen bonds with enzymes and other proteins, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Tetradecane-6,9-dione with compounds sharing functional or structural similarities, including cyclic diketones, aromatic quinones, and monoketones.

Structural and Functional Group Comparisons

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Features |

|---|---|---|---|---|

| This compound | C₁₄H₂₆O₂ | 226.36 | Aliphatic diketone | Linear chain, two ketone groups |

| 4-Tetradecanone | C₁₄H₂₈O | 212.37 | Aliphatic monoketone | Single ketone at position 4 |

| Benzo[f]indole-4,9-dione | C₁₄H₇NO₂ | 221.21 | Aromatic quinone | Fused indole-quinone core |

| 6-Phenyl-6,9-diazaspiro[4.5]decane-8,10-dione | C₁₈H₁₈N₂O₂ | 294.35 | Diazaspirodione | Spirocyclic, amide/imide groups |

Key Observations :

- Linear vs. Cyclic Diketones : this compound’s linear structure contrasts sharply with spirocyclic diketones like 6-phenyl-6,9-diazaspiro[4.5]decane-8,10-dione, which feature rigid bicyclic frameworks . This rigidity in spirocyclic compounds enhances their stability and suitability as pharmaceutical intermediates.

- Aliphatic vs. Aromatic Diketones: Benzo[f]indole-4,9-dione derivatives (C₁₄H₇NO₂) are aromatic quinones with conjugated π-systems, enabling redox activity and biological interactions (e.g., ROS generation in cancer cells) . In contrast, this compound’s aliphatic nature limits such electronic interactions, favoring industrial over biomedical applications.

- Monoketone vs. Diketone: 4-Tetradecanone (C₁₄H₂₈O) has a single ketone group, reducing its reactivity compared to this compound. This difference impacts applications; monoketones are common in fragrances, while diketones serve as crosslinking agents .

Research Findings :

- Anticancer Activity: Benzo[f]indole-4,9-dione derivatives (e.g., LACBio1–4) inhibit triple-negative breast cancer (TNBC) by activating caspase-9 and Bax/Bcl-2 pathways . No such data exists for this compound, highlighting the importance of aromaticity in bioactivity.

- Thermal Stability : Spirocyclic diketones exhibit higher thermal stability (e.g., melting points up to 183°C ) compared to this compound, which is likely a liquid at room temperature.

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.